molecular formula C8H9F3N2O B13410974 2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine

2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine

Cat. No.: B13410974
M. Wt: 206.16 g/mol
InChI Key: FVSHZGVRCDLZAT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group, a methyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the trifluoromethoxy group, resulting in different chemical properties and applications.

    3-Methyl-4-(trifluoromethoxy)pyridine:

Uniqueness

The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the aminomethyl group provides sites for further chemical modification .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[3-methyl-4-(trifluoromethoxy)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2O/c1-5-6(4-12)13-3-2-7(5)14-8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

FVSHZGVRCDLZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)OC(F)(F)F

Origin of Product

United States

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